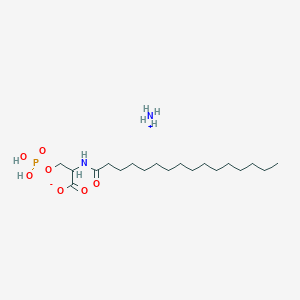

N-palmitoyl-serine phosphoric acid (ammonium salt)

Description

Properties

Molecular Formula |

C19H41N2O7P |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

azanium;2-(hexadecanoylamino)-3-phosphonooxypropanoate |

InChI |

InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3 |

InChI Key |

RJXHWJJUFLIQSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-palmitoyl-serine phosphoric acid (ammonium salt) typically involves the esterification of serine with palmitic acid, followed by phosphorylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification and phosphorylation processes. The compound is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of over 99% .

Industrial Production Methods: Industrial production methods for N-palmitoyl-serine phosphoric acid (ammonium salt) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and phosphorylation, with additional purification steps to ensure the compound meets industrial standards. The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Hydrolytic Degradation

The compound undergoes hydrolysis under varying conditions, affecting its stability:

Acidic/Basic Hydrolysis

-

Phosphate Group Hydrolysis :

Enzymatic Hydrolysis

-

Phosphatases : Cleave the phosphate group, regenerating N-palmitoyl-serine.

-

Lipases : Hydrolyze the palmitoyl-serine amide bond, releasing palmitic acid and serine phosphate .

Receptor Binding Interactions

NP-Ser-PA acts as a competitive inhibitor of lysophosphatidic acid (LPA) receptors, with stereospecificity observed in binding assays:

Both D- and L-stereoisomers exhibit similar extracellular inhibitory potency, but neither is effective when injected intracellularly .

Comparative Reactivity with Structural Analogues

NP-Ser-PA’s reactivity differs from analogues due to chain length and functional groups:

The palmitoyl chain (C16) optimizes membrane integration and receptor interaction, balancing hydrophobicity and solubility .

Oxidation and Stability

Scientific Research Applications

N-palmitoyl-serine phosphoric acid (ammonium salt) acts primarily as a modulator of lysophosphatidic acid receptors, which are G-protein coupled receptors involved in numerous cellular processes such as proliferation, migration, and survival. Its structure allows it to mimic the action of growth factors, making it a candidate for various therapeutic applications.

Cell Signaling Studies

N-palmitoyl-serine phosphoric acid has been utilized in cell signaling research to investigate the modulation of lysophosphatidic acid receptors. It has been shown to inhibit lysophosphatidate-activated chloride currents with IC values indicating high potency (5.4 nM for N-palmitoyl-serine) . This specificity makes it a valuable tool for dissecting signaling pathways involving these receptors.

Pharmacological Investigations

The compound's ability to act as a competitive antagonist at lysophosphatidic acid receptors highlights its potential in drug development. For instance, studies have demonstrated that it can influence cellular behaviors such as migration and adhesion, which are critical in cancer metastasis and wound healing .

Therapeutic Applications

Due to its receptor-modulating properties, N-palmitoyl-serine phosphoric acid is being explored for therapeutic applications in conditions like fibrosis and cancer. By targeting specific signaling pathways, it may help in the development of new treatments that mitigate disease progression .

Case Study 1: Inhibition of Lysophosphatidate Receptors

A study conducted on Xenopus laevis oocytes demonstrated that N-palmitoyl-serine phosphoric acid effectively inhibited lysophosphatidate-induced chloride currents, providing insights into its mechanism as a receptor antagonist . This research underscores its potential as a pharmacological agent targeting specific receptor subtypes.

Case Study 2: Cellular Proliferation Modulation

Research has indicated that N-palmitoyl-serine phosphoric acid can modulate cellular proliferation through its interaction with lysophosphatidic acid receptors. This modulation is particularly relevant in cancer biology, where receptor signaling plays a crucial role in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of N-palmitoyl-serine phosphoric acid (ammonium salt) involves its interaction with lysophosphatidic acid (LPA) receptors. In mammalian cells, the compound can act as an agonist for the LPA receptor, leading to the activation of G-protein coupled plasma membrane receptors. This activation results in various cellular responses, including increased intracellular calcium levels, platelet aggregation, and smooth muscle contraction . The compound’s effects on signal transduction pathways make it a valuable tool for studying cellular processes and potential therapeutic applications.

Comparison with Similar Compounds

N-Palmitoyl-Tyrosine Phosphoric Acid (Ammonium Salt)

Structural Similarities and Differences :

Functional Comparison :

NP-Tyr-PA exhibits stronger inhibition at low-affinity LPA receptors, while NP-Ser-PA is more potent against cyclic LPA receptors. Both are stereoisomer-insensitive when applied extracellularly .

Cyclic Lysophosphatidic Acid (LPA) Analogs

Example : 1-O-Hexadecyl-sn-glycero-2,3-cyclic phosphate (ammonium salt) (CAS 799268-68-1).

Structural Features : Cyclic phosphate head group with a hexadecyl chain .

Functional Comparison :

Cyclic LPAs activate LPA receptors, making them functionally opposite to NP-Ser-PA. They are used to study LPA-induced platelet activation and atherosclerosis .

Biological Activity

N-palmitoyl-serine phosphoric acid (ammonium salt), a phospholipid derivative, has garnered attention for its significant biological activities. This compound is characterized by its amphiphilic structure, which consists of a palmitoyl fatty acid chain linked to the amino acid serine and modified with a phosphoric acid group. Its empirical formula is with a molecular weight of approximately 440.51 g/mol. The unique properties of this compound allow it to interact with lipid bilayers and proteins, making it a candidate for various biological applications, including drug delivery systems and therapeutic agents.

N-palmitoyl-serine phosphoric acid functions primarily through its interaction with lysophosphatidic acid (LPA) receptors, which are G-protein coupled receptors involved in critical cellular processes such as proliferation, migration, and survival. Research indicates that this compound acts as a selective competitive antagonist at these receptors, influencing downstream signaling pathways that affect cellular behaviors like migration and adhesion .

Key Biological Activities:

- Inhibition of LPA Receptors: N-palmitoyl-serine phosphoric acid has been shown to inhibit lysophosphatidic acid receptors expressed in Xenopus oocytes, demonstrating its potential as a therapeutic agent against conditions mediated by these receptors .

- Calcium Mobilization: The compound has been reported to increase intracellular calcium levels in mammalian cells, which is crucial for various physiological responses including smooth muscle contraction and platelet aggregation .

- Antimicrobial Properties: Its structural components enable it to exhibit significant antimicrobial activity, making it a candidate for further research in antimicrobial therapies.

Case Studies

Several studies have highlighted the biological activities of N-palmitoyl-serine phosphoric acid:

- Inhibition Studies : A study by Liliom et al. (1996) demonstrated that both D- and L-stereoisomers of N-palmitoyl-serine phosphoric acid were effective in inhibiting LPA receptors in Xenopus oocytes without affecting other receptor types such as acetylcholine or serotonin receptors .

- Calcium Mobilization : An et al. (1998) reported that recombinant human LPA receptors mediated intracellular calcium mobilization when stimulated by N-palmitoyl-serine phosphoric acid, indicating its role as an agonist in certain cellular contexts .

- Therapeutic Applications : The compound's ability to modulate receptor activity suggests potential applications in treating diseases associated with aberrant cell signaling pathways, including cancer and cardiovascular diseases .

Comparative Analysis

To better understand the biological activity of N-palmitoyl-serine phosphoric acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| N-palmitoyl-serine phosphoric acid | High | Antagonist of lysophosphatidic acid receptors | Different amino acid backbone |

| Lysophosphatidic acid | Moderate | Agonist for lysophosphatidic acid receptors | Naturally occurring lipid mediator |

| N-palmitoyl-tyrosine phosphoric acid | High | Agonist/antagonist for lysophosphatidic acid | Distinct amino acid properties |

This table illustrates the unique position of N-palmitoyl-serine phosphoric acid within the context of lipid mediators and their interactions with cellular signaling pathways.

Q & A

Q. What are the established synthetic routes for N-palmitoyl-serine phosphoric acid (ammonium salt), and how is its structural integrity validated?

The compound is synthesized via acylation of serine with palmitic acid, followed by phosphorylation and neutralization with ammonium hydroxide. Characterization typically employs nuclear magnetic resonance (NMR) for confirming the acyl chain (δ ~1.2 ppm for CH₂ groups) and phosphate group (δ 3.5–4.5 ppm for serine backbone). Mass spectrometry (MS) is used to verify molecular weight (e.g., m/z ~515.6 for [M+H]⁺). Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .

Q. Which analytical techniques are critical for evaluating the purity and stability of N-palmitoyl-serine phosphoric acid (ammonium salt) in aqueous solutions?

High-performance liquid chromatography (HPLC) with a C18 column and phosphate-buffered saline (PBS) mobile phase is standard for purity analysis. Stability studies under varying pH (4–9) and temperature (4–37°C) are conducted using dynamic light scattering (DLS) to monitor aggregation. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolysis by-products (e.g., free palmitic acid or serine phosphate) .

Q. How does the ammonium counterion influence the compound’s solubility and reactivity compared to other salts (e.g., sodium or potassium)?

The ammonium salt enhances aqueous solubility due to hydrogen bonding with the phosphate group, critical for in vitro assays. However, triammonium salts are inherently unstable and prone to ammonia volatilization under alkaline conditions (pH >8), necessitating pH-controlled storage (pH 6–7) . Comparative studies with sodium salts show reduced hygroscopicity but lower cellular uptake efficiency in lipid bilayer models .

Advanced Research Questions

Q. What experimental strategies are employed to study the interaction of N-palmitoyl-serine phosphoric acid (ammonium salt) with lipid bilayers or cell membranes?

Fluorescence-labeled analogs (e.g., TopFluor™ PS derivatives) are incorporated into liposomes or live cells to track membrane integration via confocal microscopy. Surface plasmon resonance (SPR) quantifies binding kinetics to lipid monolayers, while differential scanning calorimetry (DSC) measures phase transition changes induced by the compound . For in vivo models, isotopic labeling (³²P or ¹⁴C) tracks metabolic incorporation into phospholipid pools .

Q. How can contradictory data on the compound’s pro-inflammatory vs. anti-inflammatory effects in macrophage models be resolved?

Discrepancies arise from concentration-dependent biphasic responses (e.g., TLR4 activation at >50 µM vs. suppression at <10 µM) and cell-specific lipid raft composition. Dose-response studies with IL-6/TNF-α ELISAs, combined with lipidomics profiling of membrane microdomains, clarify mechanistic pathways. Knockout models (e.g., TLR4⁻/⁻ macrophages) further isolate signaling contributions .

Q. What methodologies are optimal for investigating the compound’s role in sphingomyelin metabolism or lysosomal storage disorders?

Stable isotope tracer assays (e.g., ¹³C-serine) coupled with LC-MS/MS quantify metabolic flux into ceramide or sphingomyelin pathways. Lysosomal pH modulation (using chloroquine or bafilomycin A1) and enzymatic activity assays (e.g., acid sphingomyelinase) identify compensatory mechanisms in disease models .

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between direct signaling effects and metabolic incorporation in cellular studies?

Use metabolic inhibitors (e.g., fumonisin B1 for ceramide synthesis) to block incorporation. Pair radiolabeled compound (³H-palmitate) with pharmacological antagonists (e.g., GW4869 for neutral sphingomyelinase) to dissect signaling vs. structural roles. Time-resolved transcriptomics (RNA-seq) identifies early-phase signaling genes .

Q. What statistical approaches address variability in biological activity data across different cell lines or animal models?

Multivariate analysis (e.g., PCA or PLS-DA) accounts for batch effects and lipidomic heterogeneity. Meta-analyses of publicly available datasets (e.g., GEO or MetaboLights) validate reproducibility. Normalization to housekeeping lipids (e.g., total phosphatidylcholine) reduces inter-sample variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.